CPTH6 hydrobromide mechanism of action Gcn5 inhibitor
CPTH6 hydrobromide mechanism of action Gcn5 inhibitor
An In-depth Technical Guide to CPTH6 Hydrobromide: A Selective Gcn5/pCAF Histone Acetyltransferase Inhibitor
Abstract
The epigenetic landscape, governed by post-translational modifications of histones and other proteins, is a critical regulator of gene expression and cellular identity. Histone acetyltransferases (HATs) are key enzymes in this process, with their dysregulation frequently implicated in human diseases, most notably cancer. General control non-depressible 5 (Gcn5), also known as lysine acetyltransferase 2A (KAT2A), is a highly studied HAT that plays a pivotal role in transcriptional regulation, cell proliferation, and metabolism.[1][2] Its association with oncogenesis has positioned it as a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of CPTH6 hydrobromide, a thiazole derivative identified as a selective inhibitor of Gcn5 and its close homolog, pCAF (KAT2B). We will delve into its mechanism of action, detail its profound effects on cancer cells, particularly cancer stem cells, and provide validated experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize CPTH6 as a chemical probe to investigate Gcn5 biology and as a lead compound for novel anticancer therapies.
The Central Role of Gcn5 in Cellular Homeostasis and Disease
General control non-depressible 5 (Gcn5) is the founding member of the Gcn5-related N-acetyltransferase (GNAT) superfamily.[3] As both a histone acetyltransferase (HAT) and a broader lysine acetyltransferase (KAT), Gcn5 is a master regulator of the epigenome.[1][2] Its primary function is to transfer an acetyl group from acetyl-CoA to the ε-amino group of lysine residues, primarily on the N-terminal tails of histones H3 and H4.[4] This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA. This process leads to a more relaxed chromatin structure, known as euchromatin, which is generally permissive to transcription.
Beyond its canonical role in histone modification, Gcn5 acetylates a wide array of non-histone proteins, thereby modulating diverse biological processes including gene regulation, DNA repair, cellular proliferation, metabolism, and inflammation.[1][2][5] Given its extensive regulatory functions, it is not surprising that an imbalance in Gcn5 activity is linked to numerous pathologies, including cancer, metabolic disorders, and autoimmune diseases.[1][6] This makes Gcn5 and its associated pathways attractive targets for the development of novel therapeutic agents.[2][6]
CPTH6 Hydrobromide: A Specific Gcn5/pCAF Inhibitor
CPTH6, chemically known as 3-methyl-cyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl)]hydrazone, is a thiazole derivative that has emerged as a key chemical tool for studying Gcn5 function.[7][8] It is supplied as a hydrobromide salt (CAS Number: 2321332-57-2).[9]
Mechanism of Action: Selective Enzymatic Inhibition
The primary mechanism of action of CPTH6 is the direct inhibition of the lysine acetyltransferase activity of Gcn5 and its closely related paralog, pCAF.[8][9][10] A crucial feature of CPTH6 is its selectivity; it demonstrates a significant inhibitory effect on Gcn5 and pCAF while having no or minimal impact on the activity of other HAT families, such as p300 (KAT3B) and CBP (KAT3A).[3][9][10] This selectivity is paramount for its utility as a specific chemical probe, allowing researchers to dissect the specific functions of the Gcn5/pCAF axis.
By inhibiting Gcn5/pCAF, CPTH6 effectively blocks the acetylation of key cellular substrates. In numerous cancer cell lines, treatment with CPTH6 leads to a dose-dependent decrease in the acetylation of:
-
Histones H3 and H4 : This leads to a more condensed chromatin state, repressing the transcription of Gcn5-target genes.[8][9] A specific reduction in H3 lysine 18 acetylation (Ac-H3K18) has been noted.[10]
-
α-tubulin : This non-histone protein is a key component of the cytoskeleton, and its acetylation status affects microtubule stability and dynamics.[8][9]
The downstream consequences of this inhibition are profound, leading to significant anti-proliferative and pro-apoptotic effects in cancer cells.
Figure 2: Self-validating experimental workflow for characterizing a Gcn5 inhibitor.
In Vitro HAT Activity Assay
-
Objective: To directly measure the inhibitory effect of CPTH6 on the enzymatic activity of recombinant HATs.
-
Methodology (Radioactive Assay):
-
Prepare a reaction mix containing HAT assay buffer, recombinant human Gcn5 (or pCAF, p300, CBP), histone H3 substrate, and varying concentrations of CPTH6 (or DMSO as a vehicle control).
-
Initiate the reaction by adding [³H]acetyl-CoA.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Spot the reaction mixture onto P81 phosphocellulose filter paper to capture the histone substrate.
-
Wash the filters extensively in carbonate-bicarbonate buffer to remove unincorporated [³H]acetyl-CoA.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of HAT activity relative to the vehicle control and plot against CPTH6 concentration to determine the IC50 value.
-
-
Causality: This assay provides direct, quantitative evidence of enzyme inhibition, independent of cellular uptake or metabolism, and is the gold standard for confirming the primary mechanism of action and selectivity. [11]
Cellular Acetylation Status via Western Blot
-
Objective: To confirm target engagement within a cellular context by measuring changes in substrate acetylation.
-
Methodology:
-
Culture a relevant cell line (e.g., U-937 leukemia or H1299 lung cancer cells) to ~70% confluency.
-
Treat cells with various concentrations of CPTH6 (e.g., 10-100 µM) for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Harvest and lyse the cells in RIPA buffer containing protease and deacetylase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Probe the membrane overnight at 4°C with primary antibodies specific for acetylated histone H3 (Ac-H3), acetylated α-tubulin, and total protein controls (e.g., total Histone H3, total α-tubulin, or HSP72/73).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Causality: This protocol validates that the compound can access its intracellular target and produce the expected downstream molecular effect (hypoacetylation), linking enzymatic inhibition to a cellular outcome.
In Vivo Xenograft Tumor Growth Study
-
Objective: To evaluate the anti-tumor efficacy of CPTH6 in a preclinical animal model.
-
Methodology:
-
Obtain immunocompromised mice (e.g., NOD/SCID mice).
-
Subcutaneously inject a suspension of cancer cells (e.g., 1x10^5 LCSC cells) into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.
-
Administer CPTH6 (at a predetermined dose and schedule, via intraperitoneal injection or oral gavage) to the treatment group and vehicle to the control group.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitor animal weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for acetylation marks, immunohistochemistry for apoptosis).
-
-
Causality: This experiment is the critical bridge from in vitro/cellular activity to potential therapeutic application. It assesses the compound's efficacy in a complex biological system, providing essential data on its ability to inhibit tumor growth in vivo. [7][12]
Conclusion and Future Perspectives
CPTH6 hydrobromide has been firmly established as a selective, cell-permeable inhibitor of Gcn5 and pCAF histone acetyltransferases. Its ability to induce cell cycle arrest, trigger apoptosis, and, most notably, target the resilient cancer stem cell population makes it an invaluable asset for cancer research. [7][8][12] As a scientific tool, CPTH6 allows for the precise dissection of Gcn5/pCAF-dependent pathways in health and disease. [3]From a therapeutic standpoint, it represents a promising lead compound. The preferential targeting of cancer stem cells by inhibiting HATs is an exciting therapeutic strategy that could help overcome tumor relapse and drug resistance. [7]Future medicinal chemistry efforts will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of the CPTH6 scaffold to develop next-generation Gcn5/pCAF inhibitors for clinical translation. [3]
References
-
Title: Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells Source: Oncotarget URL: [Link]
-
Title: The GCN5: its biological functions and therapeutic potentials Source: Portland Press URL: [Link]
-
Title: CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells Source: PubMed URL: [Link]
-
Title: Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells Source: Oncotarget URL: [Link]
-
Title: Catalysis by protein acetyltransferase Gcn5 Source: PubMed Central - NIH URL: [Link]
-
Title: Histone Acetylation Regulator Gcn5 Mediates Drug Resistance and Virulence of Candida glabrata Source: Microbiology Spectrum - ASM Journals URL: [Link]
-
Title: GCN5 histone acetyltransferase GCN5 [] - Gene - NCBI Source: National Center for Biotechnology Information URL: [Link]
-
Title: Unraveling the molecular mechanism of FgGcn5 inhibition by phenazine-1-carboxamide: combined in silico and in vitro studies Source: PubMed URL: [Link]
-
Title: Inhibition of histone acetyltransferase GCN5 extends lifespan in both yeast and human cell lines Source: NIH URL: [Link]
-
Title: In vivo limiting diluition assay showing that CPTH6 reduced tumor-initiating capability of LCSC136 Source: ResearchGate URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of a Small-Molecule Inhibitor of the Histone Acetyltransferase Gcn5 Source: ResearchGate URL: [Link]
-
Title: CPTH6, a Thiazole Derivative, Induces Histone Hypoacetylation and Apoptosis in Human Leukemia Cells Source: ResearchGate URL: [Link]
-
Title: Emerging role of GCN5 in human diseases and its therapeutic potential Source: PubMed URL: [Link]
-
Title: The GCN5: its biological functions and therapeutic potentials Source: PubMed URL: [Link]
-
Title: Histone acetyltransferase Gcn5 regulates gene expression by promoting the transcription of histone methyltransferase SET1 Source: PubMed URL: [Link]
-
Title: Structure of the GCN5 histone acetyltransferase bound to a bisubstrate inhibitor Source: PNAS URL: [Link]
-
Title: Discovery of Benzoylsulfonohydrazides as Potent Inhibitors of the Histone Acetyltransferase KAT6A Source: PubMed URL: [Link]
-
Title: Gcn5 - Saccharomyces Genome Database | SGD Source: Saccharomyces Genome Database URL: [Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. The GCN5: its biological functions and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalysis by protein acetyltransferase Gcn5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GCN5 | SGD [yeastgenome.org]
- 5. GCN5 histone acetyltransferase GCN5 [Saccharomyces cerevisiae S288C] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Emerging role of GCN5 in human diseases and its therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. CPTH6 hydrobromide |CAS: 2321332-57-2 Probechem Biochemicals [probechem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
